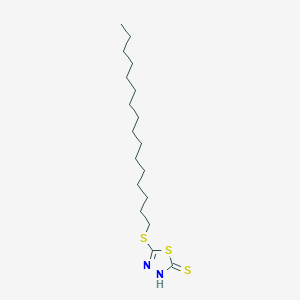
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione, also known as HDT, is a compound that has been widely studied in recent years due to its potential applications in scientific research. HDT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It has been shown to possess a range of interesting properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. It has also been shown to activate antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Biochemical and physiological effects:
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to possess antifungal and antibacterial activities. In addition, 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been shown to possess neuroprotective properties, which make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It is also relatively non-toxic, which makes it safe for use in animal studies. However, 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione also has some limitations for use in lab experiments. It is not very water-soluble, which makes it difficult to administer orally. It also has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body.
Orientations Futures
There are several potential future directions for research on 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione. One area of research could be the development of new methods for synthesizing 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione that are more efficient and cost-effective. Another area of research could be the development of new formulations of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione that are more water-soluble and easier to administer. Additionally, further research could be conducted to investigate the potential applications of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione in the treatment of other diseases, such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione can be synthesized using a variety of methods, including the reaction of 1,2-diaminoethane with carbon disulfide, followed by reaction with hexadecyl bromide. Another method involves the reaction of 1,2-diaminopropane with thiocarbonyl S-methyl ester, followed by reaction with hexadecyl bromide. Both methods result in the formation of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione as a white crystalline solid.
Applications De Recherche Scientifique
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been studied extensively for its potential applications in scientific research. It has been shown to possess a range of interesting properties that make it useful for a variety of applications. For example, 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been shown to possess anti-inflammatory properties, which make it useful for the treatment of inflammatory diseases such as arthritis. It has also been shown to possess antioxidant properties, which make it useful for the prevention of oxidative stress-related diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
5-hexadecylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-20-19-17(21)23-18/h2-16H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUZNRQQCFRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=NNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

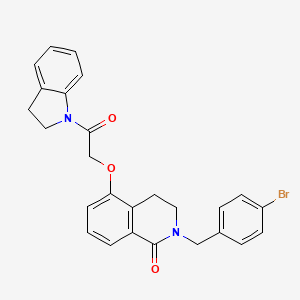
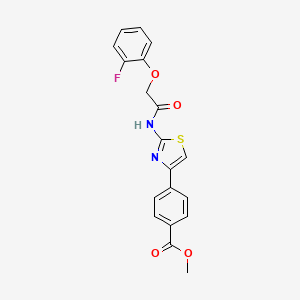
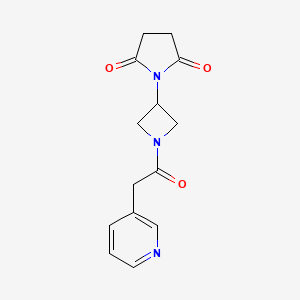
![N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2498649.png)

![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)

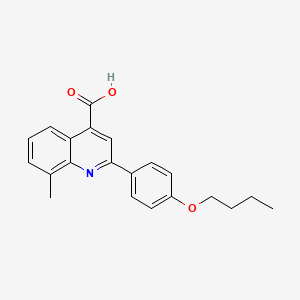
![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)
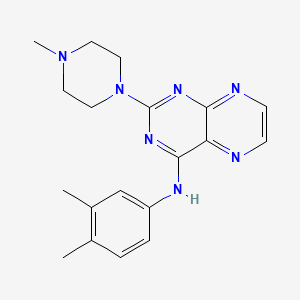
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2498662.png)
